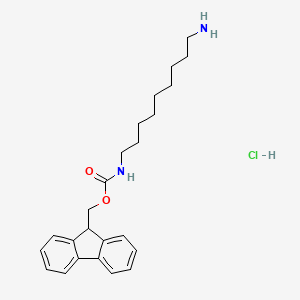![molecular formula C21H25N3O4 B2855854 2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE CAS No. 1421528-00-8](/img/structure/B2855854.png)
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring, an acetyl group, a naphthalene moiety, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of piperazine is achieved using acetic anhydride under mild conditions. The resulting acetylpiperazine is then reacted with a naphthalene derivative, which is prepared through a Friedel-Crafts acylation reaction. The final step involves the coupling of the hydroxypropyl group to the naphthalene moiety using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates to introduce different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Introduction of various functional groups on the piperazine ring.
科学的研究の応用
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-(4-ACETYLPIPERAZIN-1-YL)-5-(3-NITROBENZYLAMINO)-7-(TRIFLUOROMETHYL)QUINOLINE: Another potent kinase inhibitor with a similar piperazine and acetyl structure.
4-(4-ACETYLPIPERAZIN-1-YL)PHENOXYMETHYL-1,5-DIMETHYL-1H-PYRAZOL-4-YL: A compound with similar structural features and biological activity.
Uniqueness
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE is unique due to its combination of a hydroxypropyl group and a naphthalene moiety, which may confer distinct biological properties and enhance its binding affinity to specific molecular targets.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)23-11-13-24(14-12-23)21(28)20(27)22-10-9-19(26)18-8-4-6-16-5-2-3-7-17(16)18/h2-8,19,26H,9-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTLXXUUEBLRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide](/img/structure/B2855773.png)


![Ethyl 2-(2,6-difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855779.png)

![2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2855782.png)
![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855784.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855785.png)
![N-benzyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2855786.png)




